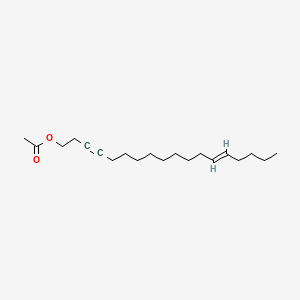

Z-13-Octadecen-3-yn-1-ol acetate

Description

Structure

3D Structure

Properties

CAS No. |

71832-74-1 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

[(E)-octadec-13-en-3-ynyl] acetate |

InChI |

InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-15,18-19H2,1-2H3/b7-6+ |

InChI Key |

QQSOMZVLXJSPIB-VOTSOKGWSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCC#CCCOC(=O)C |

Canonical SMILES |

CCCCC=CCCCCCCCCC#CCCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate

Disclaimer: Specific experimental data for (Z)-13-Octadecen-3-yn-1-ol acetate is limited in publicly accessible scientific literature. The following guide is a comprehensive overview based on available information for this compound and its close structural analogs, primarily other long-chain unsaturated acetates used as insect pheromones.

This technical guide provides a detailed examination of the chemical properties, a plausible synthetic route, and analytical methodologies relevant to (Z)-13-Octadecen-3-yn-1-ol acetate. The information is curated for researchers, scientists, and professionals in drug development and pheromone synthesis.

Chemical and Physical Properties

Table 1: Core Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate and Analogs

| Property | (Z)-13-Octadecen-3-yn-1-ol Acetate (Predicted/Known) | (Z,Z)-3,13-Octadecadien-1-ol Acetate (Analog) | (Z)-13-Octadecen-1-yl Acetate (Analog) |

| CAS Number | 71832-74-1[1] | 53120-27-7 | 60037-58-3[2][3] |

| Molecular Formula | C₂₀H₃₄O₂[1] | C₂₀H₃₆O₂[4] | C₂₀H₃₈O₂[2][3] |

| Molecular Weight | 306.49 g/mol [1] | 308.5 g/mol [4] | 310.51 g/mol [2][3] |

| IUPAC Name | (13Z)-13-Octadecen-3-yn-1-yl acetate | [(3Z,13Z)-octadeca-3,13-dienyl] acetate[4] | (Z)-octadec-13-en-1-yl acetate[2] |

Table 2: Predicted and Comparative Physicochemical Properties

| Property | (Z)-13-Octadecen-3-yn-1-ol Acetate (Predicted) | (Z,Z)-3,13-Octadecadien-1-ol Acetate | (Z)-13-Octadecen-1-yl Acetate |

| Boiling Point | Not available | Not available | Not available |

| logP (Octanol/Water) | Not available | 7.5 (Computed)[4] | Not available |

| Solubility | Expected to be soluble in organic solvents, insoluble in water. | Not available | Insoluble in water[2] |

| Kovats Retention Index (Non-polar) | Not available | 2000[4] | 2200[3] |

| Kovats Retention Index (Polar) | Not available | 2064[4] | 2054[3] |

Synthesis and Experimental Protocols

A specific, validated synthesis for (Z)-13-Octadecen-3-yn-1-ol acetate is not detailed in the available literature. However, a plausible synthetic pathway can be constructed based on common organic synthesis techniques used for creating insect pheromones with similar structural motifs (i.e., long-chain alcohols and their acetates with specific stereochemistry).[5][6][7][8][9] The following represents a generalized, multi-step synthetic approach.

Hypothetical Synthetic Protocol:

A potential synthesis could involve the coupling of two smaller fragments to construct the 18-carbon backbone, followed by functional group manipulation.

-

Preparation of the Alkyne Fragment: A starting material such as 3-butyn-1-ol would be protected, for example, as a tetrahydropyranyl (THP) ether.

-

Preparation of the Alkene Fragment: A C₁₄ fragment with a terminal alkyne and a (Z)-alkene at the appropriate position would be synthesized. This could be achieved through Wittig-type reactions or by partial reduction of a corresponding diyne.

-

Coupling Reaction: The two fragments would be coupled using a method such as the Cadiot-Chodkiewicz coupling or a related cross-coupling reaction to form the C₁₈ enyne backbone.

-

Deprotection and Acetylation: The protecting group on the hydroxyl function would be removed, followed by acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.[5]

-

Purification: Purification at each step would be critical and likely involve column chromatography on silica gel. The final product would be purified by chromatography and its identity and purity confirmed by GC-MS and NMR.

Caption: Hypothetical workflow for the synthesis of (Z)-13-Octadecen-3-yn-1-ol acetate.

Spectroscopic Analysis

Detailed spectroscopic data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. The following are predicted key signals based on the analysis of similar long-chain unsaturated acetates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a triplet around 0.9 ppm corresponding to the terminal methyl group. Methylene protons along the aliphatic chain would appear as a broad multiplet between 1.2-1.6 ppm. Protons adjacent to the double and triple bonds, and the acetate group, would have characteristic chemical shifts. Specifically, protons on the (Z)-double bond would likely resonate around 5.4 ppm. The protons on the carbon bearing the acetate group would appear as a triplet around 4.1 ppm, and the acetyl methyl protons as a singlet around 2.05 ppm.

-

¹³C NMR: The carbon atoms of the acetyl group would be expected around 21 ppm (methyl) and 171 ppm (carbonyl). The carbon of the C-O bond would be around 64 ppm. Carbons of the double bond would appear in the 120-135 ppm region, while the sp-hybridized carbons of the triple bond would be expected in the 70-90 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the structure of long-chain unsaturated molecules.[10] Chemical ionization with nitric oxide (CI-NO) is a technique used to pinpoint the location of double bonds in such compounds.[10]

Caption: Logical workflow for structural determination using mass spectrometry.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of (Z)-13-Octadecen-3-yn-1-ol acetate, its structural similarity to known insect sex pheromones suggests it may have a role in chemical ecology.[6][7][9] Many C₁₈ acetates with varying degrees and positions of unsaturation are components of lepidopteran pheromone blends. Therefore, this compound could potentially be investigated as a pheromone component, an antagonist, or a synergist in insect pest management strategies.

Safety and Handling

Specific safety data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. However, for the structurally similar (Z,Z)-3,13-Octadecadien-1-ol acetate, GHS hazard classifications include warnings for skin irritation and being very toxic to aquatic life.[4] It is therefore recommended to handle (Z)-13-Octadecen-3-yn-1-ol acetate with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area. Care should be taken to avoid release into the environment.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Z-13-Octadecen-1-yl acetate (CAS 60037-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Z-13-Octadecen-1-yl acetate [webbook.nist.gov]

- 4. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-13-octadecen-3-yn-1-ol acetate (CAS Number: 71832-74-1) is a long-chain unsaturated alkynyl acetate with potential applications in various fields of chemical research, including pheromone synthesis and as a building block in organic chemistry. This technical guide provides a summary of its known and estimated physical properties, general experimental protocols for their determination, and a logical workflow for its potential synthesis. Due to a lack of extensive published experimental data for this specific compound, this guide combines confirmed information with estimations based on structurally similar molecules and general chemical principles to provide a practical resource for researchers.

Chemical Identity

The fundamental identification of (Z)-13-octadecen-3-yn-1-ol acetate is based on its molecular structure and registry information.

| Identifier | Value | Source |

| Chemical Name | (13Z)-13-Octadecen-3-yn-1-ol, 1-acetate | US EPA |

| CAS Number | 71832-74-1 | US EPA |

| Molecular Formula | C₂₀H₃₄O₂ | US EPA |

| Molecular Weight | 306.49 g/mol | US EPA |

Physical Properties

| Property | Value (Estimated) | Notes |

| Boiling Point | > 350 °C at 760 mmHg | Estimated based on the high molecular weight and presence of a long hydrocarbon chain. High-vacuum distillation would be required to prevent decomposition. |

| Melting Point | Not available | As a long-chain unsaturated ester, it is likely a liquid or a low-melting solid at room temperature. |

| Density | ~0.9 g/cm³ | Estimated based on typical densities of similar long-chain esters. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform). | The long hydrocarbon chain imparts significant hydrophobic character, making it insoluble in polar solvents like water. The ester group provides some polarity, allowing for solubility in a range of organic solvents. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical appearance for long-chain unsaturated organic esters. |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following general experimental protocols can be adapted for (Z)-13-octadecen-3-yn-1-ol acetate.

Determination of Boiling Point (Micro Method)

Given the likely high boiling point and potential for thermal decomposition, a micro-boiling point determination under reduced pressure is recommended.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. In this micro method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and subsequently ceases upon cooling, is recorded as the boiling point.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of (Z)-13-octadecen-3-yn-1-ol acetate

Procedure:

-

A small amount of the sample (a few drops) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at the ambient pressure.

-

For determination under reduced pressure, a vacuum distillation setup would be required, and the pressure must be recorded along with the boiling temperature.

Determination of Solubility

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature.

Apparatus:

-

Vials with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled bath or incubator

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

-

A known volume of the desired solvent (e.g., water, ethanol, hexane) is added to a series of vials.

-

Increasing, accurately weighed amounts of (Z)-13-octadecen-3-yn-1-ol acetate are added to the vials.

-

The vials are sealed and agitated (e.g., vortexing, stirring) in a temperature-controlled bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The samples are allowed to stand, or are centrifuged, to separate any undissolved solute.

-

A known volume of the supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Logical Workflow: Synthesis

As no specific signaling pathways involving (Z)-13-octadecen-3-yn-1-ol acetate were identified, a logical workflow for its synthesis is presented below. A common route to such a molecule would involve the coupling of two smaller fragments followed by acetylation.

Caption: A plausible synthetic workflow for (Z)-13-octadecen-3-yn-1-ol acetate.

Conclusion

(Z)-13-octadecen-3-yn-1-ol acetate is a compound for which detailed experimental physical property data is not widely published. This guide provides the confirmed foundational data and offers estimations for other key properties to aid researchers in their work. The provided general experimental protocols serve as a starting point for the empirical determination of these properties. The synthetic workflow offers a logical approach for the preparation of this molecule in a laboratory setting. Further experimental characterization of this compound is warranted to expand its utility in chemical and biological research.

An In-depth Technical Guide on the Molecular Weight of (Z)-13-Octadecen-3-yn-1-ol Acetate

This guide provides a detailed analysis of the molecular weight of (Z)-13-octadecen-3-yn-1-ol acetate, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

(Z)-13-octadecen-3-yn-1-ol acetate is a chemical compound with a specific molecular structure that dictates its chemical and physical properties. A critical parameter for any chemical substance is its molecular weight, which is the mass of one mole of that substance.

The molecular formula for (Z)-13-octadecen-3-yn-1-ol acetate has been identified as C₂₀H₃₄O₂.[1][2] Based on this formula, the molecular weight is calculated to be 306.49 g/mol .[1]

For clarity and ease of comparison, the quantitative data regarding the elemental composition and overall molecular weight of the compound are summarized in the table below.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 20 | 12.01 | 240.20 |

| Hydrogen | H | 34 | 1.008 | 34.272 |

| Oxygen | O | 2 | 16.00 | 32.00 |

| Total | 306.472 |

Note: The slight difference between the calculated total weight and the cited molecular weight of 306.49 g/mol [1] can be attributed to the use of average isotopic masses in the calculation.

Experimental Protocols

The determination of the molecular formula and weight of a compound like (Z)-13-octadecen-3-yn-1-ol acetate typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method used to determine the accurate mass of the molecule, from which the elemental composition and molecular formula can be deduced. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is employed to elucidate the structural formula, confirming the arrangement of atoms and functional groups within the molecule.

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of a chemical compound follows a logical progression, as illustrated in the diagram below. This workflow begins with the identification of the molecular formula, which details the number of atoms of each element within a single molecule. Subsequently, the atomic weights of these constituent elements are utilized to calculate the total molecular weight.

References

Technical Guide: Spectral Analysis of Z-13-Octadecen-3-yn-1-ol Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated acetoxyalkyne. Its structure, featuring a cis-alkene and an alkyne separated by a methylene chain, suggests potential applications in organic synthesis, materials science, and as a bioactive molecule. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide summarizes the expected spectral data and outlines a plausible synthetic approach.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of similar structures found in the literature, including long-chain Z-alkenyl acetates and molecules containing a but-3-yn-1-ol-derived functional group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.35 | m | 2H | -CH=CH- |

| 4.15 | t, J ≈ 7 Hz | 2H | -CH₂-OAc |

| 2.45 | td, J ≈ 7, 2.5 Hz | 2H | -C≡C-CH₂- |

| 2.05 | s | 3H | CH₃-COO- |

| ~2.0 | m | 4H | Allylic & Propargylic CH₂ |

| ~1.2-1.4 | m | 14H | -(CH₂)₇- |

| 0.88 | t, J ≈ 7 Hz | 3H | CH₃-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C=O (acetate) |

| ~130 | -CH=CH- |

| ~80 | -C≡C- |

| 62.9 | -CH₂-OAc |

| ~32-22 | Aliphatic CH₂ |

| 20.9 | CH₃-COO- |

| 14.1 | CH₃-CH₂- |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| [M]+ | Molecular ion peak (low intensity) |

| [M-60]+ | Loss of acetic acid (CH₃COOH) |

| 43 | [CH₃CO]+ (base peak) |

| Various | Fragmentation of the alkyl chain |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | C-H stretch (alkyne, if terminal) - likely absent |

| ~3005 | C-H stretch (alkene) |

| 2925, 2855 | C-H stretch (alkane) |

| ~2230 | C≡C stretch (internal alkyne) |

| 1740 | C=O stretch (ester) |

| 1235 | C-O stretch (ester) |

| ~720 | C-H bend (cis-alkene) |

Experimental Protocols

3.1. Proposed Synthesis of Z-13-Octadecen-3-yn-1-ol

A plausible synthetic route can be adapted from methods used for similar long-chain enynes. This would likely involve the coupling of two key fragments.

-

Step 1: Synthesis of (Z)-1-bromo-10-pentadecene. This can be prepared from commercially available starting materials through a series of steps involving Wittig reactions or other stereoselective alkene formations, followed by functional group manipulation to introduce the bromo group.

-

Step 2: Coupling Reaction. The Grignard reagent of (Z)-1-bromo-10-pentadecene would be reacted with a protected 3-butyn-1-ol, such as its tetrahydropyranyl (THP) ether.

-

Step 3: Deprotection. The protecting group (e.g., THP) is removed under acidic conditions to yield Z-13-Octadecen-3-yn-1-ol.

3.2. Acetylation of Z-13-Octadecen-3-yn-1-ol

The final alcohol can be acetylated using a standard procedure.

-

The alcohol is dissolved in a suitable solvent like pyridine or dichloromethane.

-

Acetic anhydride is added, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent. The final product is purified by column chromatography.

3.3. Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.

-

Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, often as a thin film on a salt plate (e.g., NaCl or KBr).

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Technical Guide: Physicochemical Properties of (Z)-13-Octadecen-3-yn-1-ol acetate

Introduction to (Z)-13-Octadecen-3-yn-1-ol acetate

(Z)-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated organic compound with the molecular formula C20H34O2.[1] Its structure features a C18 carbon chain with a Z-configured double bond at the 13th position, a triple bond at the 3rd position, and a terminal acetate group. The presence of both alkene and alkyne functionalities, along with the ester group, suggests potential for diverse chemical reactivity and specific physicochemical properties. However, a comprehensive characterization of this molecule has not been extensively reported.

Physicochemical Properties and Solubility

Quantitative experimental data on the solubility of (Z)-13-Octadecen-3-yn-1-ol acetate is not available. However, by examining related compounds, we can infer its likely solubility characteristics. Long-chain hydrocarbons are typically nonpolar and thus exhibit poor solubility in water but good solubility in organic solvents. The presence of the acetate group introduces some polarity, but the long carbon chain is the dominant feature.

For comparative purposes, the following table summarizes the available physicochemical data for (Z)-13-Octadecen-3-yn-1-ol acetate and its more studied structural analogs.

| Property | (Z)-13-Octadecen-3-yn-1-ol acetate | (Z)-13-Octadecen-1-yl acetate | (Z,Z)-3,13-Octadecadien-1-ol acetate |

| CAS Number | 71832-74-1[1] | 60037-58-3[2][3] | Not Available |

| Molecular Formula | C20H34O2[1] | C20H38O2[2][3] | C20H36O2[4] |

| Molecular Weight | 306.49 g/mol [1] | 310.51 g/mol [3] | 308.50 g/mol [4] |

| logP (Octanol/Water) | Not Available | 6.363 (Calculated)[4] | 6.363 (Calculated)[4] |

| Water Solubility | Not Available | -6.76 (log10 mol/L) (Calculated)[4] | -6.76 (log10 mol/L) (Calculated)[4] |

Hypothetical Experimental Protocols

Given the absence of specific experimental procedures for (Z)-13-Octadecen-3-yn-1-ol acetate, this section provides generalized protocols for its potential synthesis and solubility assessment based on established organic chemistry principles for similar molecules.

General Synthesis of a Long-Chain Enyne Acetate

The synthesis of a molecule like (Z)-13-Octadecen-3-yn-1-ol acetate would likely involve a multi-step process, including the formation of the carbon-carbon triple bond and the stereoselective creation of the Z-alkene, followed by acetylation. A plausible, though hypothetical, route is outlined below.

Objective: To synthesize a long-chain enyne acetate via coupling reactions and subsequent functional group manipulation.

Materials:

-

A suitable terminal alkyne (e.g., a protected 3-butyn-1-ol).

-

A suitable alkyl halide with a terminal alkene (e.g., a (Z)-1-bromo-10-tetradecene).

-

Strong base (e.g., n-butyllithium).

-

Solvents (e.g., THF, DMF).

-

Protecting group reagents (e.g., TBDMS-Cl).

-

Deprotection reagents (e.g., TBAF).

-

Acetylating agent (e.g., acetic anhydride).

-

Catalyst for stereoselective hydrogenation (e.g., Lindlar's catalyst).

Procedure:

-

Protection of the alcohol: The hydroxyl group of the starting alkyne alcohol is protected to prevent interference in subsequent steps.

-

Alkylation: The terminal alkyne is deprotonated with a strong base to form an acetylide, which is then reacted with the alkyl halide to form the enyne carbon skeleton.

-

Deprotection: The protecting group on the alcohol is removed.

-

Acetylation: The resulting alcohol is acetylated using an acetylating agent like acetic anhydride in the presence of a base or catalyst.

-

Purification: The final product is purified using column chromatography.

Solubility Assessment Protocol

Objective: To determine the solubility of (Z)-13-Octadecen-3-yn-1-ol acetate in various solvents.

Materials:

-

(Z)-13-Octadecen-3-yn-1-ol acetate.

-

A range of solvents (e.g., water, ethanol, acetone, hexane, DMSO).

-

Vortex mixer.

-

Centrifuge.

-

Analytical balance.

-

Spectrophotometer or HPLC.

Procedure:

-

Preparation of saturated solutions: An excess amount of the compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are agitated (e.g., using a vortex mixer) for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation of undissolved solute: The solutions are centrifuged to pellet any undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC with a suitable detector).

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate a generalized synthetic workflow and the logical relationships governing the solubility of long-chain acetates.

References

Synthesis of Z-13-Octadecen-3-yn-1-ol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Z-13-Octadecen-3-yn-1-ol acetate, a compound of interest in pheromone research and organic synthesis. The guide provides detailed experimental protocols, summarized quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a convergent synthesis strategy. The key steps involve the formation of the C18 carbon chain containing a Z-configured double bond and a triple bond, followed by the final acetylation of the terminal alcohol. A plausible and efficient approach involves a coupling reaction to construct the enyne backbone, followed by acetylation. Specifically, a Sonogashira or a similar cross-coupling reaction can be employed to connect a Z-alkenyl halide with a terminal alkynol.

Caption: General overview of the synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key stage of the synthesis.

Synthesis of Key Intermediates

A crucial aspect of this synthesis is the preparation of the two coupling partners: a (Z)-configured vinyl halide and a terminal alkynol.

Protocol 2.1.1: Synthesis of (Z)-1-Iodopent-1-ene

A stereoselective method to produce (Z)-vinyl iodides is the hydroalumination-iodination of a terminal alkyne.

-

To a solution of 1-pentyne (1.0 eq) in anhydrous hexane under an inert atmosphere (Argon or Nitrogen), slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 4 hours.

-

Cool the reaction mixture to -78 °C and add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford (Z)-1-iodopent-1-ene.

Protocol 2.1.2: Synthesis of Tridec-2-yn-1-ol

This intermediate can be prepared by the alkynylation of a long-chain alkyl halide.

-

To a solution of propargyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (2.2 eq) at -78 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Add a solution of 1-bromodecane (1.1 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield tridec-2-yn-1-ol.

Coupling Reaction to Form the Enyne Backbone

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.

Protocol 2.2.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol

-

To a solution of (Z)-1-iodopent-1-ene (1.0 eq) and tridec-2-yn-1-ol (1.1 eq) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain (Z)-13-octadecen-3-yn-1-ol.

Final Acetylation Step

The final step is the acetylation of the alcohol to yield the target molecule.

Protocol 2.3.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate

-

Dissolve (Z)-13-octadecen-3-yn-1-ol (1.0 eq) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere.[1]

-

Add acetic anhydride (1.5–2.0 eq) to the solution at 0 °C.[1]

-

Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[1]

-

Quench the reaction by adding methanol.[1]

-

Co-evaporate the reaction mixture with toluene to remove residual pyridine.[2]

-

Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis. Yields are based on typical values for similar reactions reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.49 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~380-390 °C at 760 mmHg (estimated) |

| Density | ~0.88 g/cm³ (estimated) |

Table 2: Expected Reaction Yields and Purity

| Reaction Step | Product | Expected Yield (%) | Expected Purity (%) |

| Hydroalumination-Iodination | (Z)-1-Iodopent-1-ene | 70-85 | >98 (Z-isomer) |

| Alkynylation | Tridec-2-yn-1-ol | 80-90 | >95 |

| Sonogashira Coupling | (Z)-13-Octadecen-3-yn-1-ol | 60-75 | >95 |

| Acetylation | This compound | 90-98 | >98 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.50-5.65 (m, 2H, -CH=CH-), 4.15 (t, J=7.0 Hz, 2H, -CH₂OAc), 2.30 (m, 2H, -CH₂-C≡), 2.05 (s, 3H, -OAc), 1.20-1.60 (m, 18H, -CH₂-), 0.90 (t, J=7.2 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 140.5, 110.2, 90.1, 80.5, 62.8, 31.9, 29.6, 29.5, 29.3, 29.2, 28.9, 28.3, 22.7, 21.0, 14.1 |

| IR (neat, cm⁻¹) | 2925, 2855, 2230 (C≡C), 1740 (C=O), 1235 (C-O), 725 (Z, C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 306 (M⁺), 246 (M⁺ - AcOH), and other characteristic fragments. |

Workflow and Logical Relationship Diagrams

The following diagrams illustrate the key transformations and logical connections within the synthetic pathway.

Caption: Sonogashira coupling of key intermediates.

Caption: Final acetylation step to yield the target molecule.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures and perform reactions under appropriate conditions. The provided protocols and data serve as a strong starting point for the successful synthesis and characterization of this valuable compound.

References

Unveiling the Chemical Language of the Clearwing Moth: A Technical Guide to the Sex Pheromone of Synanthedon bicingulata

For Immediate Release

Suwon, Republic of Korea - Researchers have successfully identified and evaluated the sex pheromone of the clearwing moth, Synanthedon bicingulata, a significant pest of Prunus species in Northeast Asia. This in-depth guide provides a comprehensive overview of the discovery, with detailed experimental protocols, quantitative data, and visualizations for researchers, scientists, and drug development professionals. The identification of this pheromone is a critical step towards developing effective and environmentally benign pest management strategies.

While the compound Z-13-Octadecen-3-yn-1-ol acetate is not a pheromone itself, its precursor, Z-13-Octadecen-3-yn-1-ol , serves as a key intermediate in the synthesis of the actual pheromone components. The true sex pheromone of Synanthedon bicingulata is a specific blend of two major acetate compounds.

Pheromone Component Identification

The primary components of the female-produced sex pheromone of Synanthedon bicingulata were identified as a blend of (E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) and (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc).[1][2][3] The average natural ratio of these two major components is approximately 4:6.[1][2]

In addition to these major components, four minor, structurally related compounds were also identified in the pheromone gland extracts of female moths.[1][2]

Table 1: Identified Sex Pheromone Components of Synanthedon bicingulata

| Component Type | Chemical Name | Abbreviation | Natural Ratio |

| Major | (E,Z)-3,13-octadecadienyl acetate | E3,Z13-18:OAc | ~4 |

| Major | (Z,Z)-3,13-octadecadienyl acetate | Z3,Z13-18:OAc | ~6 |

| Minor | (Z)-13-octadecenyl acetate | Z13-18:OAc | Trace |

| Minor | (E,Z)-2,13-octadecadienyl acetate | E2,Z13-18:OAc | Trace |

| Minor | (E,Z)-3,13-octadecadien-1-ol | E3,Z13-18:OH | Trace |

| Minor | (Z,Z)-3,13-octadecadien-1-ol | Z3,Z13-18:OH | Trace |

Experimental Protocols

The identification and characterization of the S. bicingulata sex pheromone involved a multi-step process encompassing extraction, chemical analysis, synthesis, and field bioassays.

Pheromone Extraction and Analysis

Pheromone glands were excised from virgin female moths and subjected to solvent extraction. The resulting extracts were then analyzed using coupled gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) to identify electrophysiologically active compounds and determine their chemical structures.

Synthesis of Pheromone Components

The identified pheromone components, E3,Z13-18:OAc and Z3,Z13-18:OAc, were synthesized for confirmation and use in field trials. A key intermediate in these syntheses is Z-13-Octadecen-3-yn-1-ol. The general synthetic scheme involves the coupling of smaller building blocks to create the C18 backbone with the correct stereochemistry at the double bonds, followed by acetylation.

Field Bioassays

The biological activity of the synthetic pheromone components was evaluated in field trapping experiments. Different ratios of the synthesized acetates were tested to determine the most attractive blend for male S. bicingulata.

Biological Activity and Field Trial Results

Field trials demonstrated that both E3,Z13-18:OAc and Z3,Z13-18:OAc are essential for attracting male S. bicingulata moths.[1] Traps baited with a blend mimicking the natural 4:6 ratio of these two components were found to be optimally attractive.[1][4] The addition of the four identified minor components did not significantly increase the capture rate of male moths compared to the primary binary blend.[1]

Table 2: Summary of Field Trapping Bioassays for S. bicingulata

| Pheromone Blend Ratio (E3,Z13-18:OAc : Z3,Z13-18:OAc) | Relative Male Moth Capture | Significance |

| 1:9 | Moderate | Significantly lower than optimal |

| 4:6 | High | Optimal attraction |

| 6:4 | Moderate | Significantly lower than optimal |

| 9:1 | Low | Significantly lower than optimal |

| 10:0 (E3,Z13-18:OAc alone) | Very Low | Not attractive |

| 0:10 (Z3,Z13-18:OAc alone) | Very Low | Not attractive |

Note: Data compiled and generalized from findings in cited literature.[4]

Signaling Pathway and Mechanism of Action

While the specific olfactory receptors and downstream signaling cascade for S. bicingulata have not been fully elucidated, the mechanism is expected to follow the general pathway for moth pheromone perception. Pheromone molecules are detected by specialized olfactory sensory neurons housed in the male moth's antennae. This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response (e.g., upwind flight towards the pheromone source).

Conclusion and Future Directions

The identification of the precise blend of (E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate as the sex pheromone of Synanthedon bicingulata provides a powerful tool for monitoring and managing this agricultural pest. The synthetic blend has proven to be highly effective in field trapping studies. Future research should focus on elucidating the specific olfactory receptors and neural pathways involved in the perception of this pheromone blend, which could lead to the development of even more targeted and effective pest control strategies. Furthermore, optimizing the synthesis of the pheromone components, including the key intermediate Z-13-Octadecen-3-yn-1-ol, will be crucial for the cost-effective and large-scale application of this technology.

References

- 1. Identification and field evaluation of the sex pheromone of Synanthedon bicingulata (Staudinger) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Effect of pheromone blends, trap type and color on the capture of male clearwing moths, <i>Synanthedon</i><i>bicingulata</i> (Lepidoptera: Sesiidae) - ProQuest [proquest.com]

Methodological & Application

Application Note: Purification of Z-13-Octadecen-3-yn-1-ol Acetate

Abstract

This application note details a comprehensive protocol for the purification of Z-13-Octadecen-3-yn-1-ol acetate, a long-chain unsaturated acetylenic compound. Due to its potential applications in chemical ecology research, particularly as an insect pheromone or precursor, achieving high purity is critical for accurate biological and chemical studies. This document outlines a two-step purification strategy involving flash column chromatography followed by high-performance liquid chromatography (HPLC) for final polishing. The protocols provided are designed for researchers in organic synthesis, analytical chemistry, and drug development.

Introduction

This compound is a C20 fatty acid derivative characterized by a cis double bond at the 13th position and a triple bond at the 3rd position. The synthesis of such molecules often results in a crude product containing starting materials, byproducts, and isomers. Effective purification is therefore essential to isolate the target compound in a highly pure form. This protocol employs flash column chromatography as an initial, rapid purification step to remove major impurities, followed by preparative HPLC to achieve >98% purity.

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Glass wool

-

TLC plates (silica gel 60 F254)

-

Potassium permanganate stain

Instrumentation

-

Flash chromatography system (e.g., CombiFlash® or similar)

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

UV detector

-

Fraction collector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Initial Purification)

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack a glass column with the silica gel slurry. Ensure even packing to avoid channeling.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 0% to 10% ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase and visualization with a potassium permanganate stain.

-

Pooling and Concentration: Combine the fractions containing the desired product and concentrate using a rotary evaporator.

Protocol 2: Preparative HPLC (Final Purification)

-

Sample Preparation: Dissolve the partially purified product from Protocol 1 in the HPLC mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile and water (e.g., 85:15).

-

Flow Rate: 20 mL/min.

-

Detection: UV at 210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound using a fraction collector.

-

Solvent Removal: Remove the HPLC solvents from the collected fractions by rotary evaporation.

Protocol 3: Purity and Identity Confirmation

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: DB-5ms or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

-

Mass Spectrometry: Scan from m/z 40 to 500.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the structure of the purified compound.

-

Data Presentation

| Purification Step | Starting Material (mg) | Product Recovered (mg) | Yield (%) | Purity (by GC-MS) |

| Flash Chromatography | 1000 (Crude) | 650 | 65 | ~90% |

| Preparative HPLC | 600 | 510 | 85 | >98% |

| Analytical Data | Result |

| GC Retention Time | [Insert Value] min |

| Mass Spectrum (m/z) | [Insert Key Fragment Ions] |

| ¹H NMR (CDCl₃, 400 MHz) δ | [Insert Chemical Shifts and Multiplicities] |

| ¹³C NMR (CDCl₃, 100 MHz) δ | [Insert Chemical Shifts] |

Signaling Pathway/Logical Relationship Diagram

Caption: Logical flow from crude mixture to high-purity product.

Conclusion

The described two-step purification protocol provides a reliable method for obtaining high-purity this compound. The combination of flash column chromatography for bulk impurity removal and preparative HPLC for fine polishing ensures a final product suitable for sensitive biological assays and further chemical modifications. The analytical methods outlined are essential for verifying the purity and structural integrity of the final compound.

Application Note: NMR Analysis of (Z)-13-Octadecen-3-yn-1-ol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and nuclear magnetic resonance (NMR) analysis of (Z)-13-Octadecen-3-yn-1-ol acetate, a long-chain enyne acetate. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR spectral data to guide researchers in its identification and characterization. The provided protocols for synthesis and NMR analysis are based on established methodologies for similar molecules.

Introduction

(Z)-13-Octadecen-3-yn-1-ol acetate (CAS No. 71832-74-1; Molecular Formula: C₂₀H₃₄O₂) is a long-chain unsaturated acetate containing both a cis-double bond and a triple bond. Molecules with such functionalities are of interest in various fields, including the synthesis of complex natural products, pheromones, and specialty materials. Accurate structural elucidation is paramount in these applications, with NMR spectroscopy being the primary analytical tool. This application note serves as a practical guide for the synthesis and NMR analysis of this compound, providing predicted spectral data to aid in its characterization.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (Z)-13-Octadecen-3-yn-1-ol acetate. These values were generated using computational prediction tools and should be used as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.15 | t | 7.0 |

| 2 | 2.45 | t | 7.0 |

| 5 | 2.15 | m | - |

| 6-11 | 1.20-1.40 | m | - |

| 12 | 2.05 | m | - |

| 13 | 5.35 | m | - |

| 14 | 5.35 | m | - |

| 15 | 2.00 | m | - |

| 16 | 1.20-1.40 | m | - |

| 17 | 1.20-1.40 | m | - |

| 18 | 0.90 | t | 7.2 |

| Acetate-CH₃ | 2.05 | s | - |

Table 2: Predicted ¹³C NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1 | 62.5 |

| 2 | 20.0 |

| 3 | 80.0 |

| 4 | 85.0 |

| 5 | 19.0 |

| 6-11 | 28.0-29.5 |

| 12 | 27.0 |

| 13 | 128.5 |

| 14 | 131.0 |

| 15 | 27.5 |

| 16 | 31.5 |

| 17 | 22.5 |

| 18 | 14.0 |

| Acetate-C=O | 171.0 |

| Acetate-CH₃ | 21.0 |

Experimental Protocols

Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate

This protocol describes a general two-step synthesis involving the coupling of a terminal alkyne with a (Z)-alkenyl halide, followed by acetylation.

Materials:

-

3-Butyn-1-ol

-

(Z)-1-Bromo-1-decene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Hexamethylphosphoramide (HMPA)

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol

-

Dissolve 3-butyn-1-ol in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-BuLi (2.2 equivalents) and stir for 30 minutes at -78 °C.

-

Add HMPA (2.5 equivalents) and stir for an additional 15 minutes.

-

Slowly add a solution of (Z)-1-bromo-1-decene in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

-

Step 2: Acetylation to (Z)-13-Octadecen-3-yn-1-ol Acetate

-

Dissolve the purified (Z)-13-Octadecen-3-yn-1-ol in pyridine.

-

Add acetic anhydride and stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the final product.

-

NMR Sample Preparation and Analysis

Materials:

-

(Z)-13-Octadecen-3-yn-1-ol acetate

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified (Z)-13-Octadecen-3-yn-1-ol acetate in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters:

-

Spectral width: 12-16 ppm

-

Pulse width: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicity and coupling constants of the peaks.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Typical acquisition parameters for a proton-decoupled spectrum:

-

Spectral width: 200-220 ppm

-

Pulse width: 30°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Experimental Workflow

Application Note: Gas Chromatography-Mass Spectrometry Method for the Analysis of Z-13-Octadecen-3-yn-1-ol acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated acetate that functions as an insect pheromone. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including pheromone gland extracts, air samples, and formulated products for pest management. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like insect pheromones, offering high resolution and specific detection.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The presence of a triple bond in the molecule requires careful optimization of the chromatographic conditions to ensure good peak shape and resolution.

Experimental Protocols

This protocol is adapted from established methods for long-chain unsaturated acetates and general procedures for insect pheromone analysis.

1. Sample Preparation

-

Pheromone Gland Extracts: Pheromone glands can be excised from the insect and extracted in a small volume of a non-polar solvent like hexane or dichloromethane. The extraction is typically performed for a few hours at room temperature, followed by careful concentration of the extract under a gentle stream of nitrogen.

-

Air Sampling: Volatiles can be collected from the air surrounding the insects using solid-phase microextraction (SPME) or by pulling air through a sorbent tube (e.g., Tenax®). For SPME, the fiber is exposed to the headspace for a defined period and then directly inserted into the GC injector. For sorbent tubes, the trapped compounds are typically thermally desorbed onto the GC column.

-

Lure Extracts: Pheromone lures can be extracted with a suitable solvent (e.g., hexane) to determine the content and release rate of the active ingredient.

2. GC-MS Analysis

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used for the analysis.

Detailed Method Parameters:

The following tables summarize the recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | Fused silica capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 280 °C, hold for 10 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Scan Range | m/z 40-450 |

| Solvent Delay | 3 min |

Data Presentation

Quantitative analysis can be performed by creating a calibration curve using a certified standard of this compound. The peak area of the target compound in the sample is then compared to the calibration curve to determine its concentration.

Table 3: Expected Retention and Mass Spectral Data

| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | ~18-22 (dependent on exact conditions) | Molecular Ion (M+): 306.3 (low abundance)Fragments: [M-CH3COOH]+ (246), and other characteristic fragments resulting from cleavage at the ester and unsaturated bonds. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

Application Note: Mass Spectrometric Analysis of Z-13-Octadecen-3-yn-1-ol acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Z-13-Octadecen-3-yn-1-ol acetate (CAS 71832-74-1) is a long-chain unsaturated alkynyl acetate with the molecular formula C20H34O2 and a molecular weight of 306.49 g/mol .[1] Compounds of this class are often investigated as insect pheromones or their analogues, playing a crucial role in chemical ecology and the development of pest management strategies.[2][3][4] Accurate identification and characterization of these semiochemicals are paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for this purpose.[5][6]

This application note details the experimental procedure for the analysis of this compound by GC-MS with Electron Ionization (EI). EI is a hard ionization technique that induces characteristic fragmentation of the molecule, providing a unique mass spectrum that can be used for structural elucidation.[7][8][9]

Predicted Mass Spectral Fragmentation

A definitive mass spectrum for this compound is not publicly available. However, based on the principles of mass spectrometry for long-chain esters and alkynes, a predicted fragmentation pattern can be proposed. The major fragmentation pathways are expected to be:

-

Loss of the Acetate Moiety: A characteristic fragmentation of acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da) or the ketene (CH₂CO, 42 Da). The loss of the entire acetate group as a radical is less common.

-

Cleavage of the Hydrocarbon Chain: The long aliphatic chain is expected to undergo fragmentation at various points, leading to a series of hydrocarbon fragments separated by 14 Da (CH₂).

-

Influence of Unsaturation: The presence of the double and triple bonds will influence the fragmentation, potentially leading to resonance-stabilized ions.

The following table summarizes the predicted key fragment ions for this compound upon electron ionization.

| m/z (amu) | Predicted Fragment Identity | Fragmentation Pathway |

| 306 | [M]⁺• | Molecular Ion |

| 246 | [M - CH₃COOH]⁺• | Loss of acetic acid |

| 264 | [M - 42]⁺• | Loss of ketene |

| 61 | [CH₃COOH₂]⁺ | Protonated acetic acid |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak for acetates) |

| Various | Hydrocarbon fragments | Cleavage along the C₁₈ chain |

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument. A typical starting concentration for analysis is 1-10 µg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source is suitable.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

-

MS Conditions:

3. Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

-

Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak and subtracting the background.

-

Interpretation: Compare the obtained mass spectrum with the predicted fragmentation pattern and with mass spectral libraries (if available).

Visualizations

Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Predicted Fragmentation Pathway

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies : Rothamsted Research [repository.rothamsted.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3-Decen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 8. (Z)-3-(E)-13-Octadecadien-1-ol acetate [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of Z-13-Octadecen-3-yn-1-ol Acetate in the Synthesis of Sesiidae Pheromones for Insect Trapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-13-Octadecen-3-yn-1-ol acetate is a key synthetic intermediate in the production of potent sex pheromones for various species of clearwing moths (Lepidoptera: Sesiidae). While not typically used directly as an attractant in insect traps, its chemical structure, featuring a triple bond at the 3-position and a Z-configured double bond at the 13-position, allows for stereoselective synthesis of diene pheromones. Specifically, it is a precursor to (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate. These compounds are the primary sex pheromones for several economically important pest species, including the peachtree borer (Synanthedon exitiosa), lesser peachtree borer (Synanthedon pictipes), and other Synanthedon species. This document provides detailed protocols for the synthesis of these active pheromones from this compound and their subsequent application in insect traps for monitoring and pest management.

Data Presentation

The efficacy of the final synthesized pheromones, (Z,Z)-3,13-octadecadienyl acetate and its (E,Z) isomer, is highly dependent on the target species, the blend ratio of the isomers, trap type, and environmental conditions. The following tables summarize key quantitative data from field trials.

Table 1: Efficacy of Pheromone Blends on Trap Capture of Synanthedon Species

| Target Species | Pheromone Blend (E3,Z13-18:OAc : Z3,Z13-18:OAc) | Trap Type | Mean Male Moths Captured per Trap | Reference |

| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 | [1] |

| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 | [1] |

| Synanthedon exitiosa (Peachtree Borer) | 6:94 | Laminated Dispenser | Reduction of 93-100% in permeated plots | [2] |

| Synanthedon pictipes (Lesser Peachtree Borer) | 6:94 | Laminated Dispenser | Reduction of 75-95% in permeated plots | [2] |

Table 2: Influence of Trap Design and Color on Synanthedon bicingulata Capture

| Trap Type | Trap Color | Mean Male Moths Captured per Trap | Reference |

| Bucket Trap | Yellow | Significantly Higher | [1] |

| Bucket Trap | Green, White, Blue, Black, Red | Lower than Yellow | [1] |

| Delta Trap | Not specified | 7.6 ± 2.0 | [1] |

Experimental Protocols

Protocol 1: Synthesis of (Z,Z)-3,13-Octadecadienyl Acetate from this compound

This protocol describes the stereoselective reduction of the alkyne functionality in this compound to a Z-alkene, yielding the target pheromone (Z,Z)-3,13-octadecadienyl acetate. This transformation is typically achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, which prevents over-reduction to the corresponding alkane.

Materials:

-

This compound

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline (as a catalyst poison supplement)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane, ethyl acetate, or ethanol)

-

Standard glassware for organic synthesis under an inert atmosphere

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the starting material) and a small amount of quinoline to the solution.

-

Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a positive pressure of hydrogen (a balloon filled with H₂ is often sufficient for small-scale reactions).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography, eluting with a mixture of hexane and diethyl ether to afford pure (Z,Z)-3,13-octadecadienyl acetate.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Field Application of Pheromone Lures in Insect Traps

This protocol outlines the steps for using the synthesized (Z,Z)-3,13-octadecadienyl acetate, often in a specific blend with its (E,Z) isomer, in traps for monitoring clearwing moth populations.

Materials:

-

Synthesized pheromone blend (e.g., 4.3:5.7 ratio of (E,Z)- to (Z,Z)-3,13-octadecadienyl acetate for S. bicingulata)

-

Lure dispensers (e.g., rubber septa, plastic laminates)

-

Insect traps (e.g., delta traps, bucket traps)[3]

-

Gloves (to avoid contamination of lures)

-

Stakes or hangers for trap deployment

-

Data collection sheets

Procedure:

-

Lure Preparation: Using gloves to prevent contamination, load a rubber septum or other dispenser with a specific amount of the pheromone blend. The loading dose will depend on the target species and the desired longevity of the lure.

-

Trap Assembly: Assemble the chosen trap type (e.g., delta or bucket trap) according to the manufacturer's instructions. Place a sticky liner in delta traps or an insecticide strip and soapy water in bucket traps.

-

Lure Placement: Place the pheromone lure inside the trap. In delta traps, the lure is typically suspended from the center of the top inner surface. In bucket traps, it is hung from the inside of the lid.

-

Trap Deployment:

-

Monitoring and Data Collection:

-

Check the traps weekly.

-

Count and record the number of target male moths captured.

-

Remove captured insects and any debris from the traps.

-

Replace sticky liners or insecticide strips as needed.

-

-

Lure Replacement: Replace the pheromone lures according to their specified field life (typically 4-8 weeks, but this can vary).

Visualizations

Caption: Pheromone reception and signaling pathway in a male moth.

Caption: Workflow for the synthesis of the active pheromone.

Caption: Workflow for conducting field trapping experiments.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Instructions for use of pheromones for Sesiidae [sesiidae.net]

Field Application of Z-13-Octadecen-3-yn-1-ol Acetate Lures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-13-Octadecen-3-yn-1-ol acetate is a synthetic chemical compound with potential applications in insect pest management as a semiochemical, specifically as a lure in trapping systems. While detailed field studies for this specific compound are not extensively documented in publicly available literature, its structural similarity to known lepidopteran sex pheromones allows for the development of robust experimental protocols based on established methodologies for related compounds.

This document provides detailed application notes and experimental protocols for the field use of this compound lures. The methodologies outlined are based on best practices derived from studies of structurally similar pheromones, such as (Z,Z)-3,13-octadecadien-1-ol acetate and (Z)-13-octadecenyl acetate, which have been successfully used for monitoring and managing various moth species.

Note: The protocols provided herein should be considered a starting point for research and development. Optimization of lure loading, trap design, and placement will be necessary for specific target species and environmental conditions.

Chemical Properties

A clear understanding of the chemical properties of this compound is fundamental for its effective application.

| Property | Value | Reference |

| CAS Number | 71832-74-1 | [1] |

| Molecular Formula | C20H34O2 | [1] |

| Molecular Weight | 306.49 g/mol | [1] |

Potential Target Species

Based on the structural characteristics of this compound, potential target insect species are likely to be within the order Lepidoptera, particularly clearwing moths (Sesiidae) or stem borers. The related compound, Z-13-Octadecen-3-yn-1-ol, has been used as a synthetic precursor for pheromones targeting the clearwing moth Synanthedon bicingulata[2]. Furthermore, blends containing the closely related (Z)-13-octadecenyl acetate have shown to enhance the attractiveness of lures for the yellow rice stem borer, Scirpophaga incertulas[3].

Experimental Protocols

Protocol 1: Preparation of Pheromone Lures

This protocol describes the preparation of rubber septa lures, a common and effective dispenser for lepidopteran pheromones.

Materials:

-

This compound (high purity)

-

Red rubber septa

-

Hexane (or another suitable volatile solvent)

-

Micropipette

-

Vials with PTFE-lined caps

-

Fume hood

-

Vortex mixer

Procedure:

-

Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired lure loading. For initial screening, a concentration of 10 mg/mL is recommended.

-

Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto a single red rubber septum. Common loading doses for initial field trials range from 100 µg to 1000 µg per septum.

-

Solvent Evaporation: Allow the solvent to evaporate completely from the septum in the fume hood for at least one hour.

-

Storage: Place the loaded septa individually in labeled glass vials with PTFE-lined caps. Store at -20°C until field deployment.

References

Application Notes and Protocols for Z-13-Octadecen-3-yn-1-ol acetate as a Pest Management Tool

Disclaimer: There is currently no publicly available research or experimental data on the specific application of Z-13-Octadecen-3-yn-1-ol acetate (CAS Number: 71832-74-1) as a pest management tool. However, based on its structural similarity to known insect sex pheromones, it holds potential for use in monitoring and/or mating disruption of certain lepidopteran pests. The presence of a long carbon chain, a Z-configured double bond, and an acetate functional group are characteristic features of many moth pheromones. The distinguishing feature of this compound is the presence of a triple bond at the 3-position (an enyne).

This document will provide detailed application notes and protocols for a closely related and well-studied pheromone, (Z,Z)-3,13-octadecadien-1-ol acetate (Z,Z-ODDA) , which is a key component of the sex pheromone for several economically important clearwing moth species. Researchers can use this information as a starting point for investigating the potential of this compound.

Part 1: Application Notes for (Z,Z)-3,13-octadecadien-1-ol acetate (as an analogue)

Target Pests

(Z,Z)-3,13-octadecadien-1-ol acetate is the primary sex pheromone component for the Peachtree Borer (Synanthedon exitiosa) and also attracts the Lesser Peachtree Borer (Synanthedon pictipes) and the Apple Clearwing Moth (Synanthedon myopaeformis) .[1][2] It is a potent attractant for males of these species.

Pest Management Strategies

This pheromone can be employed in two main pest management strategies:

-

Monitoring: Pheromone-baited traps are used to detect the presence, emergence, and population density of the target pests. This information is crucial for making informed decisions about the timing of insecticide applications or other control measures.

-

Mating Disruption: High concentrations of the synthetic pheromone are released into the crop environment to confuse male moths and prevent them from locating females for mating. This can significantly reduce the subsequent larval population and crop damage.

Data Presentation: Efficacy of (Z,Z)-3,13-octadecadien-1-ol acetate in Field Trials

The following tables summarize quantitative data from field trials using (Z,Z)-ODDA for the management of Peachtree Borer (PTB) and Lesser Peachtree Borer (LPTB).

Table 1: Reduction in Trap Catch of PTB and LPTB with Various (Z,Z)-ODDA Dispensers

| Dispenser Type | Pheromone Loading | Target Pest | Trap Catch Reduction (%) |

| Laminated Plastic Dispenser | Not Specified | PTB | 93-100 |

| Laminated Plastic Dispenser | Not Specified | LPTB | 75-95 |

| Hollow Fiber Dispenser | Not Specified | PTB | 93-100 |

| Hollow Fiber Dispenser | Not Specified | LPTB | 75-95 |

| Microencapsulated Formulation 1 | Not Specified | PTB | Less effective than laminated |

| Microencapsulated Formulation 2 | Not Specified | PTB | Less effective than laminated |

Data adapted from air permeation trials conducted in peach orchards.[1]

Table 2: Recommended Application Rates for Monitoring and Mating Disruption

| Application | Target Pest | Lure Loading (mg) | Trap Density (per hectare) | Mating Disruption Dispenser Rate (per hectare) |

| Monitoring | Peachtree Borer | 1 - 5 | 2 - 5 | N/A |

| Monitoring | Lesser Peachtree Borer | 1 - 5 | 2 - 5 | N/A |

| Monitoring | Apple Clearwing Moth | 1 - 5 | 2 - 5 | N/A |

| Mating Disruption | Peachtree Borer | N/A | N/A | 250 - 400 |

| Mating Disruption | Lesser Peachtree Borer | N/A | N/A | 250 - 400 |

These are general recommendations and may need to be adjusted based on pest pressure, crop, and environmental conditions.

Part 2: Experimental Protocols

Protocol for Synthesis of a Long-Chain Enyne Acetate

This protocol is a generalized procedure for the synthesis of a long-chain enyne acetate, which could be adapted for the synthesis of this compound. The synthesis of insect pheromones often involves multi-step processes.[3]

Objective: To synthesize a long-chain enyne acetate via coupling reactions.

Materials:

-

Starting materials (e.g., a terminal alkyne and an alkyl halide with a protected alcohol)

-

Organometallic reagents (e.g., n-butyllithium)

-

Solvents (e.g., THF, hexane)

-

Reagents for deprotection and acetylation (e.g., p-toluenesulfonic acid, acetic anhydride, pyridine)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Alkynylation: a. Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C. c. Add n-butyllithium dropwise and stir for 30 minutes to generate the lithium acetylide. d. Add the alkyl halide with the protected alcohol to the solution and allow it to warm to room temperature overnight. e. Quench the reaction with saturated aqueous ammonium chloride solution. f. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the coupled product by column chromatography.

-

Deprotection: a. Dissolve the protected alcohol in a suitable solvent (e.g., methanol). b. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid). c. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). d. Neutralize the reaction and remove the solvent. e. Purify the resulting alcohol by column chromatography.

-